molecular formula C5H8BrN3 B2409982 4-(2-Bromoethyl)-1-methyltriazole CAS No. 1250244-46-2

4-(2-Bromoethyl)-1-methyltriazole

Cat. No. B2409982
CAS RN: 1250244-46-2
M. Wt: 190.044
InChI Key: NEUXXJVXPNKZDI-UHFFFAOYSA-N
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Description

The compound “4-(2-Bromoethyl)-1-methyltriazole” is likely a derivative of triazole, which is a class of five-membered ring compounds with three nitrogen atoms and two carbon atoms in the ring . The “4-(2-Bromoethyl)” part suggests that a bromoethyl group is attached to the 4th position of the triazole ring.


Synthesis Analysis

While specific synthesis methods for “4-(2-Bromoethyl)-1-methyltriazole” are not available, similar compounds such as “Ethyl 4-(4-(2-bromoethyl)-1H-1,2,3-triazol-1-yl)benzoate” have been synthesized using click chemistry (CuAAC) using 4-bromobut-1-yne and ethyl 4-azidobenzoate .


Molecular Structure Analysis

The molecular structure of similar compounds has been determined using techniques like 1H NMR, 13C NMR, IR spectra, elemental analysis, and single crystal X-ray diffraction analysis .


Chemical Reactions Analysis

The chemical reactions involving similar compounds often explore the reactivity of bromo and ethanone groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds, such as solubility, melting points, and crystalline structures, are often characterized using various analytical techniques .

Scientific Research Applications

Precursor for Ionic Liquids

The compound “4-(2-Bromoethyl)-1-methyltriazole” can be synthesized and used as a versatile precursor for ionic liquids (ILs) . Ionic liquids, often referred to as “liquid salts,” have unique properties and versatile applications. They exhibit low volatility, high thermal stability, and an exceptional ability to dissolve a wide range of compounds .

Organofluorine Chemistry

This compound can play a significant role in organofluorine chemistry. The title compound was synthesized in near quantitative yields via initial nucleophilic aromatic substitution of pentafluoropyridine (PFP) with 4-(2-bromoethyl)phenol .

Synthesis of Other Monomers

2-Bromoethyl acrylate is utilized in curable and reactive polymers due to the presence of reactive bromine . It is also used in the synthesis of other monomers .

Materials Science

Ionic liquids have opened up new avenues for innovative research and have the potential to revolutionize numerous cleaner and waste-reducing industrial processes . They are valuable in various fields, such as chemistry, engineering, and materials science .

Thermal Stability

Ionic liquids, for which this compound can serve as a precursor, exhibit high thermal stability . This makes them suitable for applications that require resistance to thermal degradation.

Solvation Ability

Ionic liquids have remarkable solvation abilities . They can dissolve a wide range of compounds, making them useful in various chemical processes and reactions.

Safety and Hazards

Safety data for similar compounds suggest precautions such as avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, and using personal protective equipment .

Future Directions

While specific future directions for “4-(2-Bromoethyl)-1-methyltriazole” are not available, research into similar compounds continues to be a significant area of interest in medicinal chemistry .

properties

IUPAC Name

4-(2-bromoethyl)-1-methyltriazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8BrN3/c1-9-4-5(2-3-6)7-8-9/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEUXXJVXPNKZDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(N=N1)CCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2-Bromoethyl)-1-methyltriazole

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